molecular formula C5H6N2O3 B1234923 Ethyl 2-cyano-2-(hydroxyimino)acetate CAS No. 56503-39-0

Ethyl 2-cyano-2-(hydroxyimino)acetate

Cat. No. B1234923
Key on ui cas rn: 56503-39-0
M. Wt: 142.11 g/mol
InChI Key: LCFXLZAXGXOXAP-DAXSKMNVSA-N
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Patent
US07384934B2

Procedure details

Combine ethyl cyanoglyoxylate-2-oxime (20.0 g, 141 mmol) and 5% Pt/C (2.0 g, 10% wt. load) in acetic acid (120 mL) and EtOAc (60 mL) and hydrogenate under 40 psi H2 overnight until the reaction is complete by TLC (5:1/heptane:EtOAc, I2 stain). Carefully filtered the spent catalyst using partial vacuum through glass fiber paper, and rinse with HOAc/EtOAc without allowing the cake to dry out. Concentrate the filtrate in vacuo on a rotovapor to an oil, leaving 25.5 g (96%) of crude amino-cyano-acetic acid ethyl ester as the HOAc salt. Partition a portion (13.0 g) of the HOAc salt between EtOAc (70 mL) and water (35 mL). Stir the biphasic solution and add dropwise aqueous 5N NaOH (16.5 mL) to adjust the pH to 8.0-8.2. Separate the layers, and extract the aqueous layer with more EtOAc (3×25 mL). Combine the organic layer, dry (MgSO4), filter, and concentrate the filtrate to dryness in vacuo on a rotovapor at low bath temperature (30-35° C.) to afford 5.68 g (65%) crude amino-cyano-acetic acid ethyl ester which was used immediately in the next reaction.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
120 mL
Type
solvent
Reaction Step Four
Name
Quantity
60 mL
Type
solvent
Reaction Step Five
Name
Quantity
2 g
Type
catalyst
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[C:1]([C:3](=[N:9]O)[C:4]([O:6][CH2:7][CH3:8])=[O:5])#[N:2].CCCCCCC.II>C(O)(=O)C.CCOC(C)=O.[Pt]>[CH2:7]([O:6][C:4](=[O:5])[CH:3]([NH2:9])[C:1]#[N:2])[CH3:8]

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
C(#N)C(C(=O)OCC)=NO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
II
Step Four
Name
Quantity
120 mL
Type
solvent
Smiles
C(C)(=O)O
Step Five
Name
Quantity
60 mL
Type
solvent
Smiles
CCOC(=O)C
Step Six
Name
Quantity
2 g
Type
catalyst
Smiles
[Pt]
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
hydrogenate under 40 psi H2 overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
Carefully filtered the spent catalyst
WASH
Type
WASH
Details
rinse with HOAc/EtOAc
CUSTOM
Type
CUSTOM
Details
to dry out
CONCENTRATION
Type
CONCENTRATION
Details
Concentrate the filtrate in vacuo on a rotovapor to an oil

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(C(C#N)N)=O
Measurements
Type Value Analysis
AMOUNT: MASS 25.5 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 141.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07384934B2

Procedure details

Combine ethyl cyanoglyoxylate-2-oxime (20.0 g, 141 mmol) and 5% Pt/C (2.0 g, 10% wt. load) in acetic acid (120 mL) and EtOAc (60 mL) and hydrogenate under 40 psi H2 overnight until the reaction is complete by TLC (5:1/heptane:EtOAc, I2 stain). Carefully filtered the spent catalyst using partial vacuum through glass fiber paper, and rinse with HOAc/EtOAc without allowing the cake to dry out. Concentrate the filtrate in vacuo on a rotovapor to an oil, leaving 25.5 g (96%) of crude amino-cyano-acetic acid ethyl ester as the HOAc salt. Partition a portion (13.0 g) of the HOAc salt between EtOAc (70 mL) and water (35 mL). Stir the biphasic solution and add dropwise aqueous 5N NaOH (16.5 mL) to adjust the pH to 8.0-8.2. Separate the layers, and extract the aqueous layer with more EtOAc (3×25 mL). Combine the organic layer, dry (MgSO4), filter, and concentrate the filtrate to dryness in vacuo on a rotovapor at low bath temperature (30-35° C.) to afford 5.68 g (65%) crude amino-cyano-acetic acid ethyl ester which was used immediately in the next reaction.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
120 mL
Type
solvent
Reaction Step Four
Name
Quantity
60 mL
Type
solvent
Reaction Step Five
Name
Quantity
2 g
Type
catalyst
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[C:1]([C:3](=[N:9]O)[C:4]([O:6][CH2:7][CH3:8])=[O:5])#[N:2].CCCCCCC.II>C(O)(=O)C.CCOC(C)=O.[Pt]>[CH2:7]([O:6][C:4](=[O:5])[CH:3]([NH2:9])[C:1]#[N:2])[CH3:8]

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
C(#N)C(C(=O)OCC)=NO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
II
Step Four
Name
Quantity
120 mL
Type
solvent
Smiles
C(C)(=O)O
Step Five
Name
Quantity
60 mL
Type
solvent
Smiles
CCOC(=O)C
Step Six
Name
Quantity
2 g
Type
catalyst
Smiles
[Pt]
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
hydrogenate under 40 psi H2 overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
Carefully filtered the spent catalyst
WASH
Type
WASH
Details
rinse with HOAc/EtOAc
CUSTOM
Type
CUSTOM
Details
to dry out
CONCENTRATION
Type
CONCENTRATION
Details
Concentrate the filtrate in vacuo on a rotovapor to an oil

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(C(C#N)N)=O
Measurements
Type Value Analysis
AMOUNT: MASS 25.5 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 141.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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